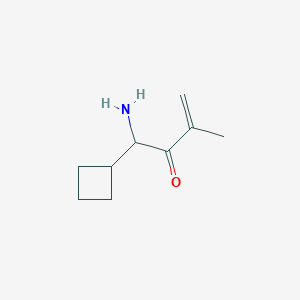![molecular formula C8H11BrN2O B13186255 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL is an organic compound that features a brominated pyridine ring attached to an ethan-1-ol moiety via a methylamino linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Methylamino Linker: The 5-bromopyridine is then reacted with formaldehyde and a secondary amine to form the methylamino derivative.
Attachment of Ethan-1-ol: Finally, the methylamino derivative is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETALDEHYDE or 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETIC ACID.
Reduction: Formation of 2-([(5-PYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridin-3-ol: Similar structure but lacks the methylamino and ethan-1-ol moieties.
2-Amino-5-bromopyridin-3-ol: Contains an amino group instead of the methylamino linker.
5-Bromonicotinic acid: Features a carboxylic acid group instead of the ethan-1-ol moiety.
Uniqueness
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL is unique due to the presence of both the brominated pyridine ring and the ethan-1-ol moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
2-[(5-bromopyridin-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-3-7(5-11-6-8)4-10-1-2-12/h3,5-6,10,12H,1-2,4H2 |
Clé InChI |
XRKCREHHROAILH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13186172.png)
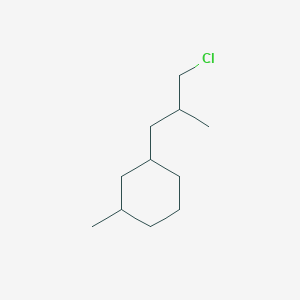

![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B13186187.png)



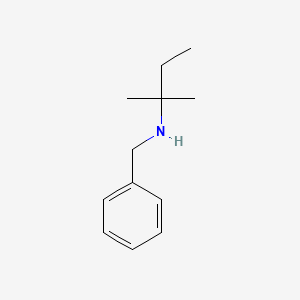

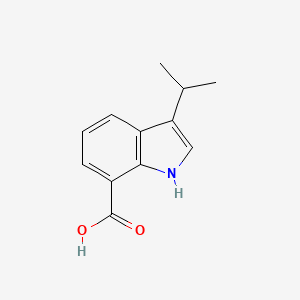
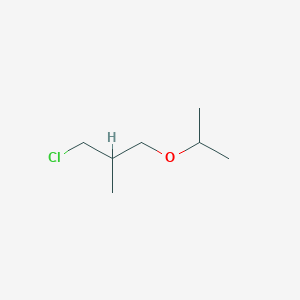
methanol](/img/structure/B13186258.png)
